Cyclohexanamine, N-[(triethoxysilyl)methyl]-
CAS No.: 26495-91-0
Cat. No.: VC3736970
Molecular Formula: C13H29NO3Si
Molecular Weight: 275.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26495-91-0 |
|---|---|
| Molecular Formula | C13H29NO3Si |
| Molecular Weight | 275.46 g/mol |
| IUPAC Name | N-(triethoxysilylmethyl)cyclohexanamine |
| Standard InChI | InChI=1S/C13H29NO3Si/c1-4-15-18(16-5-2,17-6-3)12-14-13-10-8-7-9-11-13/h13-14H,4-12H2,1-3H3 |
| Standard InChI Key | WUFHQGLVNNOXMP-UHFFFAOYSA-N |
| SMILES | CCO[Si](CNC1CCCCC1)(OCC)OCC |
| Canonical SMILES | CCO[Si](CNC1CCCCC1)(OCC)OCC |
Introduction
Chemical Identity and Nomenclature
Cyclohexanamine, N-[(triethoxysilyl)methyl]- is known by several synonyms in the chemical literature, reflecting its structural components and naming conventions across different chemical databases. The compound is registered with CAS number 26495-91-0 and represents a cyclohexyl group bearing an amine functionality that is connected to a triethoxysilyl moiety via a methylene bridge .
Synonyms and Alternative Names
The compound is recognized by numerous alternative names in chemical databases and literature, which include:
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(Cyclohexylaminomethyl)triethoxysilane
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DK247
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(N-Cyclohexylaminomethyl)triethoxysilan
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N-(Triethoxysilylmethyl)cyclohexanamine
This diversity in nomenclature reflects the compound's hybrid structure combining cyclohexyl, amine, and triethoxysilyl components, each of which can serve as the naming basis depending on the prioritization rules applied.
Basic Chemical Information
Table 1: Basic Chemical Properties of Cyclohexanamine, N-[(triethoxysilyl)methyl]-
| Property | Value |
|---|---|
| Chemical Formula | C13H29NO3Si |
| Molecular Weight | 275.46 g/mol |
| CAS Registry Number | 26495-91-0 |
| Appearance | Not specified in available data |
| Physical State | Not specified in available data |
| Solubility | Expected to be soluble in organic solvents |
| Chemical Classification | Organosilane, Amine, Silane coupling agent |
Structural Characteristics
Molecular Structure
Cyclohexanamine, N-[(triethoxysilyl)methyl]- features a cyclohexyl ring attached to a nitrogen atom, which is further connected to a triethoxysilyl group through a methylene bridge. The structural arrangement can be represented as:
Cyclohexyl-NH-CH2-Si(OCH2CH3)3
The compound contains several key functional groups:
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A cyclohexyl ring providing steric bulk and hydrophobicity
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A secondary amine (N-H) providing reactivity and hydrogen bonding capability
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Three ethoxy groups (OCH2CH3) attached to silicon, which are susceptible to hydrolysis
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A silicon atom capable of forming siloxane bonds
Structural Similarities to Related Compounds
Chemical Properties and Reactivity
Reactive Centers
The compound possesses several reactive centers that dictate its chemical behavior:
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The triethoxysilyl group (-Si(OCH2CH3)3) is susceptible to hydrolysis in the presence of moisture or water, leading to the formation of silanol groups (-Si-OH). This reactivity is similar to that observed in other triethoxysilanes, where the Si-O bonds can undergo hydrolysis and subsequent condensation reactions .
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The secondary amine (-NH-) can participate in numerous reactions typical of amines, including:
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Nucleophilic substitutions
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Acylation reactions
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Hydrogen bonding
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Acid-base interactions
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Coordination with metals
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Hydrolysis and Condensation Behavior
Like other alkoxysilanes, Cyclohexanamine, N-[(triethoxysilyl)methyl]- can undergo hydrolysis of the ethoxy groups to form silanol intermediates. These silanols can further condense to form siloxane networks (Si-O-Si), which is a characteristic reaction pathway for many organosilanes. This behavior parallels the reactions observed with other triethoxysilanes where the ethoxy groups are replaced during chemical reactions .
Spectroscopic Characteristics
While specific spectroscopic data for Cyclohexanamine, N-[(triethoxysilyl)methyl]- is limited in the provided search results, its structural features suggest certain spectroscopic patterns by analogy with related compounds.
Applications and Utilization
Surface Modification and Coupling Agent Applications
Organosilanes with amine functionality, such as Cyclohexanamine, N-[(triethoxysilyl)methyl]-, are frequently employed as coupling agents in various applications. The compound's structure suggests it could serve as an effective coupling agent between inorganic substrates and organic materials.
The triethoxysilyl group can hydrolyze and bond to hydroxyl-rich surfaces like glass, silica, or metal oxides, while the cyclohexylamine portion provides compatibility with organic polymers or reactive sites for further functionalization. This dual functionality makes it potentially valuable for surface modification applications.
Comparative Analysis with Related Compounds
Structural and Functional Comparison
Table 2: Comparison of Cyclohexanamine, N-[(triethoxysilyl)methyl]- with Related Compounds
Reactivity Differences
The presence of the secondary amine in Cyclohexanamine, N-[(triethoxysilyl)methyl]- distinguishes its reactivity from other silanes like TESPT. While TESPT contains sulfur moieties that can form crosslinks in rubber compounds , the amine functionality in Cyclohexanamine, N-[(triethoxysilyl)methyl]- provides different chemical pathways, including:
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Acid-base interactions
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Nucleophilic reactions
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Hydrogen bonding capabilities
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Different hydrolysis rates of the ethoxy groups due to the electronic influence of the amine
Current Research Areas and Future Perspectives
Challenges and Opportunities
The main challenges in working with organosilanes like Cyclohexanamine, N-[(triethoxysilyl)methyl]- include controlling hydrolysis rates, preventing premature condensation, and achieving uniform surface coverage. These challenges also represent opportunities for developing optimized protocols and formulations.
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